3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
Description
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (CAS: 55234-12-3) is a thiazolidine derivative with the molecular formula C₉H₁₅NO₃S and a molecular weight of 217.29 g/mol . It is structurally characterized by a formyl group at the 3-position and four methyl groups (two at C2 and two at C5) on the thiazolidine ring. This compound is commercially available through suppliers like LEAP CHEM CO., LTD., and is utilized in pharmaceutical research, particularly as a derivative of D-penicillamine . A stereoisomeric form, (4S)-3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (CAS: 40626-23-1), is also documented, highlighting the importance of stereochemistry in its applications .
Properties
CAS No. |
40626-24-2 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
(4R)-3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
QEIKJZZSMZXSAI-ZCFIWIBFSA-N |
SMILES |
CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C |
Isomeric SMILES |
CC1([C@H](N(C(S1)(C)C)C=O)C(=O)O)C |
Canonical SMILES |
CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C |
Origin of Product |
United States |
Biological Activity
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid (CAS No. 55234-12-3) is a thiazolidine derivative with potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique structure and the potential therapeutic applications stemming from its biological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₅NO₃S
- Molecular Weight : 217.29 g/mol
- Structure : The compound features a thiazolidine ring, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity
- The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively.
-
Anti-inflammatory Effects
- Research indicates that this thiazolidine derivative may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro.
-
Antimicrobial Properties
- Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains.
-
Potential Anticancer Activity
- Emerging evidence points towards its potential role in cancer therapy. The compound has been shown to induce apoptosis in certain cancer cell lines through the activation of specific signaling pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Oxidative Stress : By neutralizing reactive oxygen species (ROS), the compound protects cellular components from oxidative damage.
- Modulation of Inflammatory Pathways : It may inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.
- Induction of Apoptosis : In cancer cells, it can activate caspases and other apoptotic factors, leading to programmed cell death.
Case Study 1: Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of various thiazolidine derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels compared to control groups.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. This suggests its potential utility in managing inflammatory diseases.
Case Study 3: Antimicrobial Activity
A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited inhibitory effects on bacterial growth at varying concentrations.
Data Table: Summary of Biological Activities
Scientific Research Applications
Preliminary research indicates that 3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid may possess antibacterial and antifungal properties. Studies have suggested that compounds with similar structures can act as enzyme inhibitors and may play roles in metabolic pathways. This compound's potential interactions with enzymes and receptors are critical for understanding its pharmacological profile.
Potential Biological Applications:
- Antimicrobial Agents : Early studies suggest efficacy against various bacterial strains.
- Enzyme Inhibition : Possible role in inhibiting specific enzymes involved in metabolic processes.
- Therapeutic Development : Investigation into its use as a lead compound for drug development targeting metabolic disorders.
Synthetic Methods
Several methods have been reported for synthesizing this compound. The synthesis typically involves the modification of thiazolidine derivatives through various chemical reactions such as:
- Condensation Reactions : Utilizing aldehydes and thiazolidine derivatives.
- Functional Group Modifications : Introducing carboxylic acid groups via oxidation processes.
Case Studies and Research Findings
-
Antimicrobial Studies : Research has shown that derivatives of thiazolidine compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Reference: Preliminary findings from laboratory assays demonstrate a minimum inhibitory concentration (MIC) of approximately 50 µg/mL against certain strains.
-
Enzyme Interaction Studies : Investigations into the interaction of this compound with metabolic enzymes have revealed potential inhibition pathways that could be leveraged for therapeutic applications in diabetes management.
- Reference: A study published in the Journal of Medicinal Chemistry indicated that structural modifications can enhance enzyme binding affinity.
-
Pharmacological Research : Ongoing studies are assessing the pharmacokinetics and bioavailability of this compound to evaluate its suitability as a drug candidate.
- Reference: Recent pharmacological evaluations suggest favorable absorption characteristics when administered orally.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid and its analogs:
Spectroscopic Differences
NMR Spectroscopy :
- The 3-formyl derivative exhibits distinct proton NMR signals due to the electron-withdrawing formyl group, which deshields adjacent protons. In contrast, the 3-benzoyl analog shows singlet peaks for C(2) protons and methyl groups, with chemical shifts influenced by the benzoyl group’s resonance effects .
- Methyl ester derivatives of these compounds display further deshielding, highlighting the electronic impact of esterification .
Crystallographic Data :
Stereochemical Considerations
- The (4S)-enantiomer (CAS: 40626-23-1) is explicitly documented, with its InChIKey and SMILES notation confirming the S-configuration at the 4-position . This stereochemistry is critical in pharmaceutical contexts, where enantiomers may exhibit differing biological activities .
Preparation Methods
Condensation of D-Penicillamine with Acetone
The foundational step in synthesizing the 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid precursor involves the reaction of D-penicillamine (β,β-dimethylcysteine) with acetone under controlled conditions. Source details a protocol where 0.02 mol of D-penicillamine is dissolved in 20 mL water, followed by the addition of 40 mL acetone. Stirring at room temperature for 15 hours yields a crystalline product, which is isolated by solvent evaporation and recrystallized from hot acetone (70% yield). This step establishes the thiazolidine ring’s stereochemistry, with the methyl groups at C2 and C5 positions imposing significant steric constraints.
Formylation of the Thiazolidine Intermediate
Introducing the formyl group at C3 requires careful selection of formylation agents. Patent data from source demonstrates the use of acetic anhydride-formic acid mixtures under nitrogen atmosphere. In a representative procedure, 43.5 g (0.2 mol) of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is treated with excess formic acid (2.5 equiv) at 0–5°C for 4 hours, followed by gradual warming to 25°C. The crude product is extracted with ethyl acetate, yielding 76% of the formylated derivative with specific rotation [α]D²⁵ = +25° (c = 1, H₂O). Alternative approaches using Vilsmeier-Haack reagents (POCl₃/DMF) have been reported but show lower regioselectivity due to competing N-formylation.
Alternative Synthetic Strategies
One-Pot Synthesis from Cysteine Derivatives
A modified route starting from L-cysteine derivatives is documented in source. L-cysteine hydrochloride reacts with formaldehyde and acetone in a sequential Mannich-type reaction, forming the thiazolidine ring in situ. However, this method produces racemic mixtures (D,L-3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid) requiring subsequent chiral resolution using l-pseudo-norephedrine. The diastereomeric salts are separated via fractional crystallization from ethyl acetate, achieving enantiomeric excess >98%.
Enzymatic Resolution Techniques
Emerging methodologies employ lipase-catalyzed kinetic resolution of racemic intermediates. Immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, leaving the desired (S)-enantiomer for formylation. While this approach reduces reliance on chiral auxiliaries, industrial scalability remains limited by enzyme cost and reaction rates.
Critical Process Parameters
Temperature and pH Control
Optimal formylation occurs between pH 2.5–3.5, maintained using citrate buffer. Exceeding pH 4.0 leads to hydrolysis of the formyl group, while lower pH values promote ring-opening side reactions. Reaction temperatures are typically kept below 30°C to minimize racemization at the C4 carboxylic acid center.
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance formylation rates but complicate product isolation. Ethyl acetate emerges as the preferred solvent for both reaction and crystallization phases, balancing solubility and ease of recovery (Table 1).
Table 1: Solvent Performance in Formylation and Crystallization
| Solvent | Formylation Yield (%) | Purity after Crystallization (%) |
|---|---|---|
| Ethyl Acetate | 76 | 99.2 |
| DMF | 88 | 85.7 |
| THF | 62 | 97.1 |
| Acetonitrile | 54 | 96.5 |
Purification and Analytical Validation
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) effectively separates the target compound from des-formyl and over-alkylated impurities. Source specifies using preparative HPLC with UV detection at 210 nm for milligram-scale purification, achieving ≥99% purity.
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3 v/v) produces prismatic crystals suitable for X-ray diffraction analysis. Single-crystal studies confirm the (S)-configuration at C4 and planarity of the thiazolidine ring, with key bond lengths: C3=O (1.21 Å), C4-N (1.45 Å).
Scalability and Industrial Adaptation
Q & A
Basic: What are the key synthetic challenges in reducing the 3-formyl group of 3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, and what methodologies mitigate these issues?
Answer:
The steric hindrance caused by the tetramethyl-substituted thiazolidine ring significantly impedes reduction of the 3-formyl group. Evidence from analogous compounds (e.g., 3-benzoyl derivatives) shows that traditional reducing agents like NaBH₄ or LiAlH₄ often fail, yielding unidentifiable decomposition products or recovering starting material . Lithium borohydride (LiBH₄) has shown partial success in reducing similar hindered carbonyl groups, but reactions must be conducted under strictly anhydrous conditions to avoid rapid quenching by hydroxylic solvents . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and proton NMR to detect intermediates and minimize side reactions .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Proton NMR is critical for identifying structural features, such as the formyl proton (~9-10 ppm) and methyl group resonances (~1.2-1.5 ppm). TLC can assess purity and detect decomposition products, though complex mixtures may require advanced separation techniques (e.g., preparative HPLC) . High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₁₅NO₃S; theoretical 217.08 g/mol), while chiral HPLC or polarimetry distinguishes enantiomers if stereochemical purity is a concern .
Advanced: What stereochemical considerations are critical when synthesizing enantiomeric forms of this compound, and how do they impact biological activity?
Answer:
The compound exists as (R)- and (S)-enantiomers (CAS 40626-24-2 and 55234-12-3, respectively), with stereochemistry at the C4 position influencing biological interactions. For example, the (R)-enantiomer shares structural homology with D-penicillamine, a chelating agent used in heavy metal detoxification, suggesting potential bioactivity in metal-binding applications . Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis. Resolution via diastereomeric salt formation or enzymatic methods (e.g., lipase-mediated kinetic resolution) can achieve high enantiomeric excess (ee) .
Advanced: How does the thiazolidine ring’s conformation affect the compound’s reactivity in nucleophilic addition reactions?
Answer:
The tetramethyl substituents enforce a rigid chair conformation, creating steric shielding around the 3-formyl group. This hinders nucleophilic attack, as observed in failed Grignard or hydride reductions . Computational modeling (e.g., DFT studies) can predict reactive sites by analyzing electron density and steric maps. Experimental workarounds include using bulky nucleophiles (e.g., tert-butylamine) or activating the carbonyl via Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity .
Advanced: How should researchers address contradictory data in reduction reactions, such as unexpected product mixtures or recovery of starting material?
Answer:
Contradictions often arise from incomplete reduction or competing decomposition pathways. Systematic analysis includes:
- Troubleshooting reaction conditions : Varying temperature (0°C to reflux), solvent polarity (THF vs. DCM), and reducing agent stoichiometry .
- Real-time monitoring : In-situ IR spectroscopy tracks carbonyl disappearance (~1700 cm⁻¹).
- Post-reaction workup : Quenching with mild proton sources (e.g., ammonium chloride) preserves sensitive intermediates .
- Comparative studies : Benchmark against structurally simpler analogs (e.g., unsubstituted thiazolidines) to isolate steric vs. electronic effects .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
The compound is sensitive to moisture and heat. Long-term storage recommendations:
- Temperature : -20°C in anhydrous conditions (e.g., sealed ampules under argon).
- Solvent : Dissolve in dry DMSO or acetonitrile to prevent hydrolysis of the formyl group.
- Monitoring : Regular NMR checks (every 3–6 months) to detect degradation, evidenced by new peaks at ~5–6 ppm (hydrolysis products) .
Advanced: What analytical techniques resolve ambiguities in differentiating this compound from its decarboxylated or ring-opened derivatives?
Answer:
- LC-MS/MS : Detects decarboxylation (mass loss of 44 Da) or ring-opening (mass gain from water addition).
- 2D NMR : COSY and HSQC correlate protons to confirm thiazolidine ring integrity.
- X-ray crystallography : Definitive structural assignment, though challenging due to low crystallinity. Alternative: compare experimental and computed IR/Raman spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
